

# The Role of PRT3789 in Inducing Synthetic Lethality: A Technical Guide

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Compound of Interest		
Compound Name:	PRT3789	
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# **Executive Summary**

PRT3789 is a first-in-class, potent, and selective degrader of the SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2) protein, which is currently under clinical investigation for the treatment of SMARCA4-mutated solid tumors. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to PRT3789's role in inducing synthetic lethality. The core of its therapeutic strategy lies in the selective degradation of SMARCA2 in cancer cells that have lost the function of its paralog, SMARCA4, leading to the disruption of the SWI/SNF chromatin remodeling complex and subsequent tumor cell death.

## **Introduction: The Principle of Synthetic Lethality**

Synthetic lethality is a concept in genetics where a combination of mutations in two or more separate genes leads to cell death, whereas a mutation in only one of those genes is compatible with cell viability. In the context of cancer therapy, this can be exploited by targeting a gene that is essential for the survival of cancer cells with a specific mutation, while being non-essential for normal cells.

The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is an ATP-dependent chromatin remodeling complex that plays a crucial role in regulating gene expression by altering the structure of chromatin. SMARCA4 and SMARCA2 are mutually exclusive ATPases that form



the catalytic core of this complex. In cancers with loss-of-function mutations in the SMARCA4 gene, the cells become dependent on the paralog SMARCA2 for the assembly and function of the SWI/SNF complex and, consequently, for their survival. This dependency creates a synthetic lethal vulnerability that can be targeted by inhibiting or degrading SMARCA2.

## PRT3789: A Selective SMARCA2 Degrader

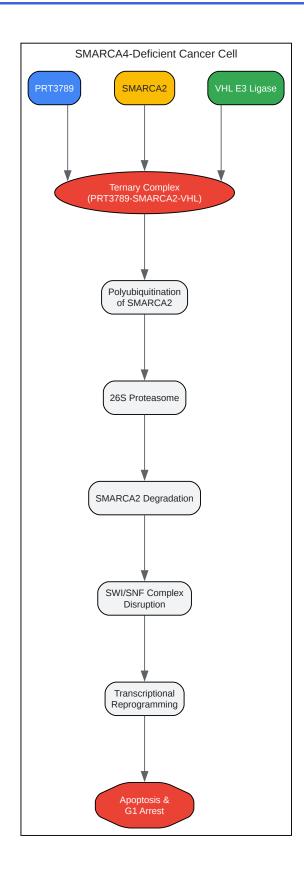
**PRT3789** is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of SMARCA2. It is a heterobifunctional molecule that consists of a ligand that binds to SMARCA2, a linker, and a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation leads to the polyubiquitination of SMARCA2, marking it for degradation by the proteasome.

### **Mechanism of Action**

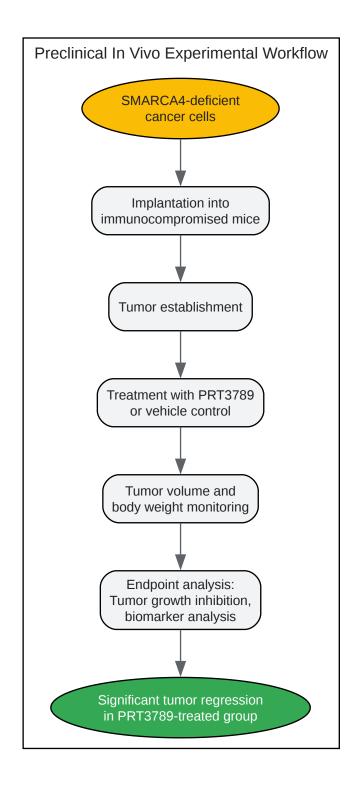
The mechanism of action of **PRT3789** is centered on the principles of synthetic lethality and targeted protein degradation.

- Selective Binding and Ternary Complex Formation: PRT3789 is designed to selectively bind to SMARCA2. A key to its selectivity over the highly homologous SMARCA4 lies in an extended loop containing a lysine residue (K1405) that is unique to SMARCA2. This loop contributes to a more stable ternary complex between PRT3789, SMARCA2, and the VHL E3 ligase.
- Ubiquitination and Proteasomal Degradation: The formation of the stable ternary complex facilitates the transfer of ubiquitin molecules from the E3 ligase to SMARCA2. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes and degrades the tagged SMARCA2 protein.
- Disruption of the SWI/SNF Complex: In SMARCA4-deficient cancer cells, the degradation of SMARCA2 leads to the disassembly of the residual SWI/SNF complexes.
- Transcriptional Reprogramming and Cell Death: The loss of a functional SWI/SNF complex
  results in widespread changes in chromatin accessibility and gene expression. This includes
  the downregulation of genes involved in oncogenic pathways, such as cell cycle progression
  and DNA replication. This transcriptional reprogramming ultimately leads to G1 cell cycle
  arrest and apoptosis in the cancer cells.









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